4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide
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Description
The compound “4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide” is an organic compound containing a butanamide group, which is a carboxamide derived from butanoic acid. It also contains phenyl groups, which are aromatic hydrocarbon rings, and ether groups, which are oxygen atoms connected to two alkyl or aryl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of aromatic rings (from the phenyl groups), ether linkages (oxygen atoms connected to carbon atoms), and an amide group (a carbonyl group connected to a nitrogen atom) .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, given the presence of the aromatic rings and the amide group .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the development of methodologies for synthesizing compounds with structural similarities to "4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide", highlighting their potential in creating new materials and chemicals. For instance, the procedure for rapid synthesis of monomers like 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene showcases the chemical manipulations possible with tert-butyl and ethoxy phenyl groups, indicating a pathway towards creating polymers with specific properties (Anderson et al., 2008). Additionally, the exploration of dirhodium-catalyzed oxidations provides insights into the chemical reactivity of tert-butyl groups in phenols and anilines, which could inform reactions involving "this compound" (Ratnikov et al., 2011).
Applications in Materials Science
The research into new materials, such as high-performance renewable thermosetting resins derived from natural phenols, indicates a potential area where "this compound" could find application. The creation of a renewable bisphenol from eugenol, for example, underscores the interest in developing sustainable materials with enhanced properties, where similar compounds could play a role (Harvey et al., 2014).
Chemical Reactions and Pathways
Investigations into the reactions of tert-butoxy radicals with phenols offer insights into the chemical behavior that could be relevant to "this compound". Understanding these reaction mechanisms helps in predicting how such compounds might behave under various conditions and could inform their use in synthetic chemistry and material science (Das et al., 1981).
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-5-25-19-14-10-18(11-15-19)23-21(24)7-6-16-26-20-12-8-17(9-13-20)22(2,3)4/h8-15H,5-7,16H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIQRBZLGWMEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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